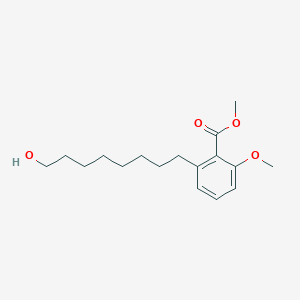
Dodecyl tridecyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl tridecyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. It is a multi-constituent substance with the molecular formula ranging from C28H46O4 to C32H54O4 . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl tridecyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with dodecyl and tridecyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes. The reaction mixture is heated and stirred in large reactors, and the resulting ester is purified through distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl tridecyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecyl tridecyl benzene-1,2-dicarboxylic acid.
Reduction: Formation of dodecyl tridecyl benzene-1,2-diol.
Substitution: Formation of various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Dodecyl tridecyl benzene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of dodecyl tridecyl benzene-1,2-dicarboxylate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Dioctyl terephthalate (DOTP)
- Diisononyl phthalate (DINP)
Comparison
Dodecyl tridecyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
79864-10-1 |
|---|---|
Fórmula molecular |
C33H56O4 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
1-O-dodecyl 2-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C33H56O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-22-26-30(31)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h22-23,26-27H,3-21,24-25,28-29H2,1-2H3 |
Clave InChI |
CZWBNUUKXREFFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


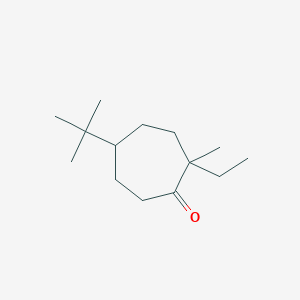

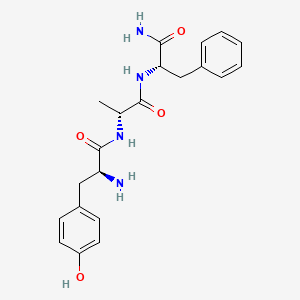
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
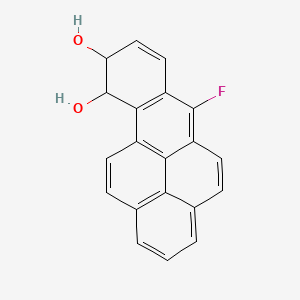
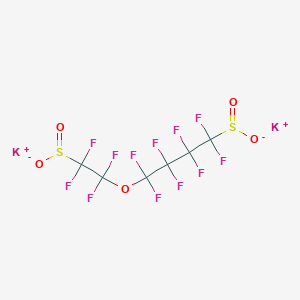

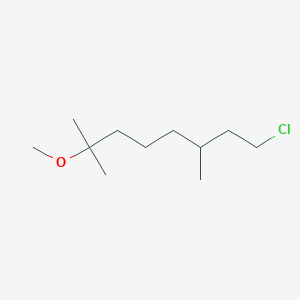
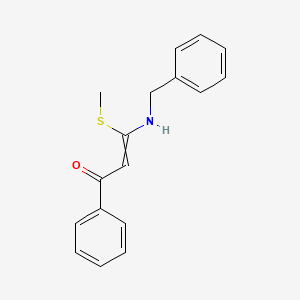
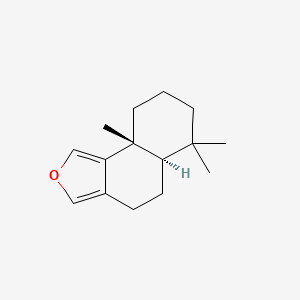
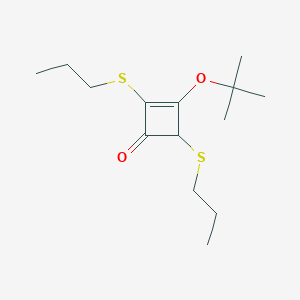

![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
